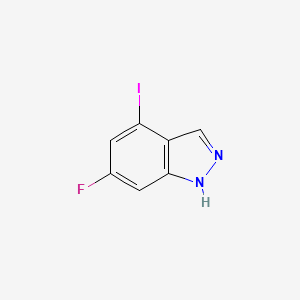

6-Fluoro-4-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVXNXRFDLJOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646409 | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-89-7 | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-4-iodo-1H-indazole chemical properties

An In-Depth Technical Guide to 6-Fluoro-4-iodo-1H-indazole: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive iodine atom, a metabolically robust fluorine atom, and a versatile indazole core—positions it as a high-value building block for the synthesis of complex molecular entities. The indazole nucleus itself is recognized as a "privileged scaffold," found in numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and strategic applications of this compound, tailored for researchers, chemists, and drug development professionals. We delve into the causality behind its reactivity and provide field-proven insights into its utilization in synthetic workflows, particularly in the development of kinase inhibitors.[2][3]

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole-containing derivatives are a cornerstone of medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[4] The bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[4]

The success of this scaffold is exemplified by several marketed drugs:

-

Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma, which features a substituted 1H-indazole core.[2][5]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[2][4]

-

Niraparib (Zejula®): A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2][4]

The strategic value of this compound lies in its pre-functionalized nature, allowing for rapid diversification and exploration of chemical space around this proven pharmacophore.

Core Chemical and Physical Properties

The physicochemical properties of this compound are foundational to its handling, reactivity, and formulation. Below is a summary of its key identifiers and characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 887567-89-7 | [6] |

| Molecular Formula | C₇H₄FIN₂ | Derived |

| Molecular Weight | 262.02 g/mol | Derived |

| Appearance | Typically an off-white to brown solid | (by analogy) |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and THF; limited solubility in water. | General Chemical Knowledge |

| Stability | Stable under recommended storage conditions. May be light-sensitive.[7] | [7] (by analogy) |

Spectroscopic Profile

While publicly available experimental spectra for this specific molecule are limited, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.[8] These predictions are invaluable for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~13.5 | br s | N1-H | The acidic proton of the indazole N-H group typically appears as a broad singlet at a very downfield shift. |

| ~8.2 | s | H-3 | The proton at the C3 position is a singlet and is influenced by the adjacent nitrogen atoms. |

| ~7.9 | d | H-7 | This proton is ortho to the iodine atom and meta to the fluorine atom, resulting in a downfield shift. |

| ~7.5 | dd | H-5 | This proton is ortho to the fluorine atom, leading to a characteristic doublet of doublets splitting pattern. |

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 | The carbon directly attached to fluorine exhibits a very large one-bond coupling constant (¹JCF) and a significant downfield shift due to fluorine's electronegativity.[8] |

| ~141 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3 | Carbon at the 3-position of the indazole ring. |

| ~125 | C-5 | This carbon shows coupling to the adjacent fluorine atom. |

| ~115 | C-7 | Aromatic carbon adjacent to the C-I bond. |

| ~100 | C-3a | Quaternary carbon at the ring junction. |

| ~90 | C-4 | The carbon bearing the iodine atom is significantly shielded due to the heavy atom effect. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3000 | N-H Stretch | Indazole N-H |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

| 600-500 | C-I Stretch | Aryl-Iodide |

Experimental Protocol: Acquiring NMR Spectra

This protocol provides a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Causality: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Use a spectral width of ~16 ppm and a relaxation delay of 2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.[8]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use a wider spectral width (~220 ppm) and a longer relaxation delay (5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves a diazotization-cyclization strategy.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines the final cyclization step to form the indazole ring.

-

Reaction Setup:

-

To a cooled (0-5 °C) solution of 2-Iodo-3-fluoro-5-aminophenylamine in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Causality: Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Diazotization:

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

Allow the reaction mixture to warm slowly to room temperature. The intramolecular cyclization to the indazole ring occurs spontaneously upon warming.

-

-

Workup and Purification:

-

Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Causality: Chromatography separates the desired product from starting materials and side products based on polarity, yielding a high-purity compound.

-

Confirm the structure of the purified product using NMR and Mass Spectrometry.

-

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is dominated by the reactivity of the C4-Iodo bond and the N1-H position.

Caption: Conceptual workflow from building block to a target kinase inhibitor.

The fluorine atom at the 6-position can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability by blocking potential sites of oxidative metabolism. The iodine at the 4-position serves as the synthetic handle to attach larger, more complex fragments that occupy other pockets of the kinase active site, thereby dictating potency and selectivity.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) must be consulted, general precautions based on analogous halogenated aromatic compounds are prudent.

-

Hazards: Likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [7][9]* Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

-

Storage:

References

- Supporting Information. Green Chemistry, 2018, 20, 3038. [Link]

- PubChem. 6-iodo-1H-indazole. [Link]

- Supporting Information. Wiley-VCH, 2007. [Link]

- Organic Syntheses. 1H-Indazole-3-carbonitrile. [Link]

- Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.

- Chemspace. Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. [Link]

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Taylor & Francis. Indazole – Knowledge and References. [Link]

- Google Patents.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 887567-89-7|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-Fluoro-4-iodo-1H-indazole

This guide provides a comprehensive technical overview for the structural elucidation of 6-fluoro-4-iodo-1H-indazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, the following sections synthesize established analytical principles with practical, field-proven insights to offer a robust framework for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Significance

This compound is a substituted indazole, a class of aromatic heterocyclic compounds known for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The presence of both a fluorine and an iodine atom on the indazole scaffold provides unique physicochemical properties and versatile handles for further synthetic modification, making it a valuable building block in the synthesis of more complex molecules.[1] Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor involving this compound.

This guide will detail a multi-technique approach for the structural elucidation of this compound, focusing on the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on its detailed structural analysis.

| Property | Value | Source |

| CAS Number | 887567-89-7 | |

| Molecular Formula | C₇H₄FIN₂ | |

| Molecular Weight | 262.02 g/mol |

Analytical Workflow: A Multi-pronged Approach

The structural elucidation of a novel or synthesized compound like this compound relies on the convergence of data from multiple orthogonal analytical techniques. No single method provides a complete picture; instead, each technique offers a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of the compound.

Experimental Protocol

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for generating the molecular ion with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for accurate mass measurement.

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data and Interpretation

For this compound (C₇H₄FIN₂), the expected monoisotopic mass of the neutral molecule is 261.9407 g/mol . In the positive ion mode ESI-HRMS spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 262.9485. The high-resolution measurement allows for the confirmation of the elemental formula. The presence of iodine, a monoisotopic element, simplifies the isotopic pattern of the molecular ion peak.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 261.9407 |

| [M+H]⁺ | 262.9485 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and will provide a distinct signal for the fluorine atom.

-

2D NMR: If structural ambiguity remains, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | br s | 1H | N1-H |

| ~8.0 | s | 1H | H-3 |

| ~7.8 | d | 1H | H-7 |

| ~7.5 | d | 1H | H-5 |

Note: These are predicted values based on known substituent effects on the indazole scaffold. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The carbon atoms attached to fluorine and iodine will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, a large coupling constant (¹JCF).

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~141 | C-7a |

| ~135 | C-3 |

| ~125 | C-5 |

| ~122 (d, ³JCF ≈ 10 Hz) | C-7 |

| ~110 | C-3a |

| ~95 (d, ²JCF ≈ 25 Hz) | C-4 |

Note: The carbon attached to iodine (C-4) is expected to be significantly shielded. The carbon attached to fluorine (C-6) will appear as a doublet due to coupling with the ¹⁹F nucleus.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a clear and sensitive signal for the fluorine atom at the 6-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Table 5: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity |

|---|

| ~ -115 to -125 | m |

Note: Referenced to CFCl₃. The multiplicity will depend on couplings to nearby protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Table 6: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3000 | Medium, Broad | N-H stretch |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| ~1620 | Medium | C=N stretch (indazole ring) |

| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~850-800 | Strong | C-H bend (out-of-plane) |

| ~550 | Medium-Weak | C-I stretch |

Data Integration and Structure Confirmation

The definitive structure of this compound is confirmed by the synergistic interpretation of all spectroscopic data.

Caption: Logical relationship for the corroboration of spectroscopic data.

The HRMS data establishes the correct elemental composition. The ¹H and ¹³C NMR data, including the characteristic C-F coupling, define the substitution pattern on the indazole ring. The ¹⁹F NMR confirms the presence of the fluorine atom in a specific chemical environment. Finally, the IR spectrum confirms the presence of the key functional groups, particularly the N-H of the indazole ring and the C-F and C-I bonds. The convergence of all these data points provides a high-confidence structural elucidation of this compound.

References

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17842350, 6-Fluoro-1H-indazole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 6-Fluoro-4-iodo-1H-indazole (CAS: 887567-89-7): A Versatile Scaffold for Modern Drug Discovery

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth technical overview of 6-Fluoro-4-iodo-1H-indazole (CAS No. 887567-89-7), a highly functionalized building block designed for strategic application in drug discovery and development. We will dissect its synthesis, explore its chemical reactivity, and illustrate its utility as a key intermediate in the construction of complex therapeutic candidates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold's unique properties for creating next-generation therapeutics.

The Strategic Value of the Indazole Core

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[1][3] Among them, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered significant attention for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The thermodynamic stability of the 1H-indazole tautomer makes it a robust and reliable core for drug design.[1][6]

The value of this compound lies in its strategic placement of two key halogens:

-

The Iodine Atom (C4-position): This serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is readily activated for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the precise and controlled introduction of diverse molecular fragments.[7] This is the primary site for building molecular complexity.

-

The Fluorine Atom (C6-position): Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[8] Its presence on the indazole core can significantly improve the drug-like properties of the final compound.

This dual functionalization makes this compound a purpose-built intermediate for library synthesis and lead optimization campaigns.

Physicochemical & Safety Profile

A clear understanding of a compound's physical properties and handling requirements is paramount for its effective and safe use in a laboratory setting.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 887567-89-7 | [9] |

| Molecular Formula | C₇H₄FIN₂ | [9][10] |

| Molecular Weight | 262.02 g/mol | [9][10] |

| Appearance | Pale-yellow to brown solid (typical) | [11] |

| Storage | Store at 2-8°C, protect from light and moisture | [10][12] |

Safety & Handling

As with many halogenated heterocyclic compounds, appropriate precautions are necessary.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][14] Harmful if swallowed (H302).[13]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid breathing dust or vapors.[15]

-

Incompatible Materials: Strong oxidizing agents.[13]

Self-validation Check: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[13] The toxicological properties have not been fully investigated.[15]

Synthesis Pathway: A Plausible Approach

While multiple synthetic routes to substituted indazoles exist, a common and effective strategy involves the construction of a substituted phenylhydrazine followed by cyclization or, more commonly, direct functionalization of a pre-formed indazole core. A plausible and efficient synthesis of this compound can be conceptualized starting from the commercially available 6-fluoro-1H-indazole.

Conceptual Workflow for Synthesis

The iodination at the C4 position is the key transformation. This is typically achieved via electrophilic aromatic substitution. The indazole ring is sufficiently electron-rich to undergo this reaction, and the directing effects of the fused benzene ring and the pyrazole moiety favor substitution at the C4 and C7 positions.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for indazole iodination.

-

Preparation: To a solution of 6-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF, ~10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Causality: DMF is an excellent polar aprotic solvent that readily dissolves the starting material and reagents. NIS is a mild and effective source of an electrophilic iodine species (I⁺), minimizing over-reaction and harsh conditions. Using a slight excess of NIS ensures complete consumption of the starting material.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Self-validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is crucial. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

-

Causality: This aqueous work-up quenches the reaction and removes the water-soluble DMF and succinimide byproduct.

-

-

Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Chemical Reactivity: The Synthetic Chemist's Toolkit

The true power of this compound is realized in its subsequent transformations. The C4-iodo group is the primary anchor for diversification via cross-coupling chemistry.

Suzuki Coupling: Building Biaryl Scaffolds

This is arguably the most critical reaction for this building block.

-

Protocol: React this compound (1.0 eq) with an aryl or heteroaryl boronic acid/ester (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like dioxane/water or DME.

-

Application: This reaction is fundamental for synthesizing inhibitors that target the ATP-binding pocket of protein kinases, where one aryl ring (the indazole) acts as a hinge-binder and the newly introduced aryl group explores other regions of the active site.

Sonogashira Coupling: Introducing Alkynyl Linkers

-

Protocol: Couple this compound with a terminal alkyne using a dual catalyst system (e.g., Pd(PPh₃)₂Cl₂ and CuI) and a base (e.g., triethylamine).

-

Application: This introduces a rigid, linear linker, which can be used to connect to other pharmacophores or to serve as a precursor for further transformations (e.g., reduction to an alkyl linker or hydration to a ketone).

N-H Functionalization

The indazole nitrogen can be alkylated or arylated to block the hydrogen bond donor capability or to introduce substituents that can pick up additional interactions with a biological target.

-

Protocol: N-alkylation is typically achieved by treating the indazole with a base (e.g., NaH, K₂CO₃) followed by an alkyl halide. N-arylation can be accomplished via Chan-Lam or Buchwald-Hartwig amination conditions.

-

Causality: Protecting or functionalizing the N-H position is often a critical step in a synthetic sequence to prevent side reactions or to modulate the final compound's properties.[16]

Application Spotlight: A Key Intermediate for Kinase Inhibitors

While specific examples citing CAS 887567-89-7 in the synthesis of a named drug are not prevalent in the public domain, its structural motifs are highly relevant. For instance, the FDA-approved drug Axitinib (Inlyta), a potent VEGFR inhibitor, is synthesized from a related 6-iodo-1H-indazole intermediate.[2][17][18] This underscores the industrial and pharmaceutical relevance of this class of compounds.

The utility of this compound can be illustrated in a hypothetical workflow for the discovery of a novel kinase inhibitor.

This workflow demonstrates a logical, field-proven approach where the C4-iodo position is used to install a key recognition element (Aryl Group 'A') via a robust Suzuki coupling. Subsequently, the N1-position is functionalized to attach a solubilizing group or another element to complete the pharmacophore. The fluorine at C6 remains to enhance the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final molecule.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its pre-installed fluorine atom offers a metabolic block and electronic modulation, while the synthetically versatile iodine atom at the 4-position provides a reliable anchor point for diversification and molecular elaboration. This combination of features makes it an exceptionally valuable building block for constructing libraries of complex molecules aimed at challenging biological targets, particularly in the realm of kinase inhibitor research. Its rational design enables chemists to rapidly and efficiently navigate chemical space in the pursuit of novel and effective therapeutics.

References

- Benchchem. 6-Fluoro-4-hydroxy-3-iodo-1H-indazole. Benchchem. Accessed January 18, 2026.

- Al-dujaili, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- ResearchGate. (2019). Pharmacological Properties of Indazole Derivatives: Recent Developments.

- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- ChemicalBook. 887567-89-7 | CAS DataBase. ChemicalBook. Accessed January 18, 2026.

- ChemicalBook. 6-FLUORO-4-IODOINDAZOLE CAS#: 887567-89-7. ChemicalBook. Accessed January 18, 2026.

- EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole. EvitaChem. Accessed January 18, 2026.

- BLD Pharm. 887567-89-7|this compound. BLD Pharm. Accessed January 18, 2026.

- Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.

- Green Chemistry. (2018).

- AngeneChemical. This compound|887567-89-7. AngeneChemical. Accessed January 18, 2026.

- Sigma-Aldrich. 6-Fluoro-1H-indazole | 348-25-4. Sigma-Aldrich. Accessed January 18, 2026.

- Google Patents. US3988347A - Process for the preparation of substituted indazoles.

- CymitQuimica. (2024).

- Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Wiley-VCH. (2007).

- Benchchem. An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole. Benchchem. Accessed January 18, 2026.

- ChemicalBook. 6-Iodo-1H-indazole synthesis. ChemicalBook. Accessed January 18, 2026.

- INDOFINE Chemical Company. Safety Data Sheet. INDOFINE Chemical Company. Accessed January 18, 2026.

- ChemicalBook. 887567-90-0 | CAS DataBase. ChemicalBook. Accessed January 18, 2026.

- chemical label. 6-Fluoro-3-iodo-1H-indazole. Accessed January 18, 2026.

- Patsnap. Synthesis method of 6-iodine-1H-indazole.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- Guidechem. How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?. Guidechem. Accessed January 18, 2026.

- Chem-Impex. 6-Fluoro-3-iodo-indazole. Chem-Impex. Accessed January 18, 2026.

- King-Pharm. 6-FLUORO-3-IODO-1-METHYL-1H-INDAZOLE [1257535-15-1]. King-Pharm. Accessed January 18, 2026.

- ChemicalBook. 6-Iodo-1H-indazole(261953-36-0) 1 H NMR. ChemicalBook. Accessed January 18, 2026.

- ChemicalBook. 6-FLUORO-4-HYDROXY-3-IODO (1H)INDAZOLE | 887569-41-7. ChemicalBook. Accessed January 18, 2026.

- Taylor & Francis. Indazole – Knowledge and References. Taylor & Francis Online. Accessed January 18, 2026.

- PharmaBlock. Indazoles in Drug Discovery. PharmaBlock. Accessed January 18, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 6-FLUORO-4-IODOINDAZOLE CAS#: 887567-89-7 [chemicalbook.com]

- 11. 6-Fluoro-1H-indazole | 348-25-4 [sigmaaldrich.com]

- 12. 887567-89-7 | CAS DataBase [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemical-label.com [chemical-label.com]

- 15. indofinechemical.com [indofinechemical.com]

- 16. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 17. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

The Strategic Role of Fluorine in Modulating the Bioactivity of Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant agents.[1][2] Concurrently, the strategic incorporation of fluorine has become a transformative tactic in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[3][4] This guide provides a senior-level perspective on the synergistic interplay between the indazole scaffold and fluorine substitution. We will dissect the fundamental physicochemical and pharmacokinetic consequences of fluorination, moving beyond mere observation to explain the underlying causality. Through rigorous analysis of structure-activity relationship (SAR) case studies, this document will illustrate how fluorine can be masterfully employed to enhance metabolic stability, modulate target affinity, and optimize overall drug-like properties. Furthermore, we furnish detailed, field-proven experimental protocols for the synthesis and metabolic evaluation of fluorinated indazoles, equipping researchers and drug development professionals with the practical knowledge to leverage fluorine as a precision tool in the rational design of next-generation indazole-based therapeutics.

Section 1: The Convergence of a Privileged Scaffold and a Unique Element

The Indazole Nucleus: A Versatile Scaffold in Medicinal Chemistry

Indazole, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, represents a critical structural motif in a wide array of pharmacologically active compounds.[1] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows it to engage in diverse, high-affinity interactions with biological targets. This versatility has led to the development of indazole-containing drugs for various indications, including oncology (e.g., Niraparib, Pazopanib), anti-emesis (e.g., Granisetron), and inflammation (e.g., Benzydamine).[1][2] The indazole core serves as an excellent foundation for chemical modification, allowing for fine-tuning of biological activity and pharmacokinetic profiles.

Fluorine: The Element of Impact in Drug Design

The use of fluorine in medicinal chemistry has grown exponentially since its initial applications in the 1950s.[5][6] Its unique properties—small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (4.0 on the Pauling scale), and the exceptional strength of the C-F bond (up to 130 kcal/mol)—allow it to act as a bioisostere of hydrogen while exerting profound electronic effects.[7] Strategic fluorination can dramatically alter a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile by:

-

Blocking Metabolic Oxidation: Replacing a metabolically labile C-H bond with a C-F bond can prevent hydroxylation by cytochrome P450 (CYP) enzymes.[8][9]

-

Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state, solubility, and cell permeability.[10][11]

-

Altering Lipophilicity: Fluorination's effect on lipophilicity (LogP) is context-dependent. While trifluoromethyl groups often increase lipophilicity, single fluorine atoms on an aromatic ring can either increase or decrease it based on their position and electronic environment.[12][13]

-

Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C-F···C=O interactions, act as a weak hydrogen bond acceptor, and alter molecular conformation to improve the fit within a protein's binding pocket.[3][7]

Section 2: The Mechanistic Impact of Fluorination on Indazole Derivatives

The introduction of fluorine onto the indazole scaffold is not a speculative art but a science of prediction. Understanding the causal mechanisms allows for its rational application.

Modulating Physicochemical Properties

The primary impact of fluorination begins with its influence on the fundamental physicochemical properties of the indazole core.

-

Lipophilicity and Solubility: The position of fluorine on the indazole ring dictates its impact on LogP. Substitution on the benzene ring portion generally increases lipophilicity due to the masking of the aromatic surface. This can enhance membrane permeability but may also increase binding to off-target hydrophobic proteins if not carefully balanced.

-

Acidity/Basicity (pKa): The indazole nucleus has two nitrogen atoms whose basicity is critical for salt formation and interaction with biological targets. Fluorine's powerful inductive effect significantly reduces the basicity of these nitrogens. This modulation is crucial for controlling the ionization state of the molecule at physiological pH, which directly affects its solubility, permeability, and potential for hERG channel binding.

-

Conformational Control: Fluorine substitution can introduce conformational constraints or create favorable intramolecular interactions (e.g., hydrogen bonds) that lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty of binding to its target.[5][7]

Enhancing Pharmacokinetic Profiles

A key driver for fluorinating indazole derivatives is the deliberate enhancement of their pharmacokinetic properties.

-

Metabolic Stability: This is arguably the most impactful application of fluorine. The benzene ring of the indazole is susceptible to oxidative metabolism by CYP enzymes. By placing a fluorine atom at a suspected site of metabolism, chemists can effectively "block" this pathway, increasing the compound's half-life and oral bioavailability.[8][14] This strategy is a cornerstone of modern drug design, transforming rapidly metabolized hits into viable clinical candidates.[9][15]

-

Bioavailability: By judiciously balancing the effects on lipophilicity, solubility, and metabolic stability, fluorine can significantly improve a compound's oral bioavailability.[3][4] For instance, blocking first-pass metabolism while maintaining adequate aqueous solubility is a common objective achieved through fluorination.

Altering Target Binding Affinity

Fluorine's role extends directly into the binding event itself.

-

Direct Protein Interactions: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein backbones, particularly with the carbonyl oxygen of amide groups.[3] It has been reported that fluorine-substituted thrombin inhibitors form C–F···C=O interactions that significantly enhance binding affinities, in some cases five times stronger than their non-fluorinated analogues.[3]

-

Modulating Hydrogen Bond Networks: While not a strong hydrogen bond acceptor, fluorine can influence the geometry and strength of nearby hydrogen bonds. It can also play a critical role in displacing high-energy water molecules from a binding pocket, leading to a significant entropic gain and tighter binding.[16]

Section 3: Structure-Activity Relationship (SAR) Case Studies

The theoretical benefits of fluorination are best understood through empirical evidence. The following case studies highlight the profound and position-dependent effects of fluorine on the bioactivity of indazole derivatives.

Case Study 3.1: Positional Isomerism and Potency in Rho Kinase (ROCK1) Inhibitors

The inhibition of ROCK1 is a therapeutic strategy for cardiovascular diseases. A study on fluorinated indazoles revealed a dramatic difference in potency based solely on the position of the fluorine atom.[3][4]

| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) | Oral Bioavailability (%) |

| 51 | C4 | 2500 | Not Reported |

| 52 | C6 | 14 | 61 |

Table 1: Impact of Fluorine Position on ROCK1 Inhibition and Bioavailability.[3][4]

Causality Analysis: The 178-fold increase in potency when moving the fluorine from C4 to C6 suggests that the C6 position is critical for a favorable interaction within the ROCK1 active site, potentially forming a key C-F···protein contact or inducing a more favorable binding conformation. The significant increase in oral bioavailability for the 6-fluoroindazole derivative further underscores the dual benefit of strategic fluorination: enhancing both pharmacodynamics and pharmacokinetics.[3][4]

Case Study 3.2: Enhancing Potency and Antiproliferative Activity in FGFR Inhibitors

In the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR), a known cancer driver, fluorination was harnessed to improve cellular activity.[1] By introducing a 2,6-difluoro-3-methoxyphenyl group onto an indazole scaffold, researchers achieved picomolar to low-nanomolar potency.

The resulting compound 100 demonstrated potent enzymatic inhibition (FGFR1 IC₅₀ < 4.1 nM; FGFR2 IC₅₀ = 2.0 nM) and significant antiproliferative activity in cancer cell lines (KG1 IC₅₀ = 25.3 nM).[1]

Causality Analysis: The ortho-difluoro substitution pattern serves multiple functions. It provides steric hindrance that can lock the phenyl ring into a specific dihedral angle, optimizing its presentation to the kinase hinge-binding region. Electronically, the fluorine atoms modulate the properties of the adjacent methoxy group and the phenyl ring itself, potentially enhancing key binding interactions.

Case Study 3.3: A Cautionary Tale - When Fluorination Reduces Potency

It is crucial for researchers to recognize that fluorination is not a universal solution. In the development of Pim kinase inhibitors, an indazole lead compound engaged the kinase hinge region via an N-H bond. To avoid potential glucuronidation at this site, an isomeric indazole was designed. However, subsequent fluorination at the C-4 position to improve properties resulted in a 1000-fold drop in potency.[17]

Causality Analysis: This negative result is as informative as a positive one. It suggests that the electronic perturbation caused by the C-4 fluorine atom was detrimental to a critical C-H···O interaction with the kinase hinge. Alternatively, the fluorine may have introduced a steric clash or an unfavorable electrostatic interaction. This case highlights the necessity of a structure-guided approach and demonstrates that even a single fluorine atom can completely abrogate activity if placed incorrectly.

Section 4: Key Experimental Protocols for the Medicinal Chemist

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and evaluation of fluorinated indazole derivatives.

Synthesis: Regioselective C-3 Fluorination of 2H-Indazoles

This protocol describes a modern, metal-free method for the direct fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating agent. The reaction is notable for its operational simplicity and use of water as a solvent.[18][19]

Methodology:

-

Reaction Setup: To a 25 mL round-bottom flask, add the 2H-indazole substrate (1.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add deionized water (5.0 mL).

-

Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv.).

-

Reaction Conditions: Stir the resulting suspension vigorously at room temperature (25 °C) under ambient air.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, add ethyl acetate (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) followed by brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure C-3 fluorinated 2H-indazole.

Caption: Workflow for the regioselective C-3 fluorination of 2H-indazoles.

In Vitro Evaluation: Assessing Metabolic Stability

This protocol outlines a standard in vitro assay using liver microsomes to determine a compound's metabolic stability, a critical parameter in drug development.[14] The key outputs are the metabolic half-life (t½) and intrinsic clearance (CLint).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

-

-

Incubation:

-

Pre-warm the microsomal solution and buffer at 37 °C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the test compound to the microsomal solution (final concentration typically 1 µM).

-

Immediately start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using a calibrated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

-

Caption: Experimental workflow for an in vitro microsomal stability assay.

Section 5: Conclusion and Future Perspectives

Fluorine is an element of profound impact in the design of indazole-based therapeutics. Its strategic application allows medicinal chemists to rationally address liabilities in potency, selectivity, and pharmacokinetics. As demonstrated, the effects of fluorination are deeply context-dependent, capable of increasing potency by orders of magnitude or abrogating it entirely based on its specific placement. This necessitates a deep, structure-based understanding of the target protein and the metabolic pathways involved.

The future of this field will likely focus on the development of novel, late-stage fluorination techniques that allow for the rapid generation of fluorinated analogue libraries. Furthermore, as our understanding of C-F···protein interactions becomes more sophisticated through advanced computational and structural biology techniques, the predictive power of our design strategies will only increase. For the drug development professional, a masterful command of fluorine chemistry is not merely an advantage—it is an essential component of the modern medicinal chemistry toolkit for creating safer and more effective indazole-based medicines.

Section 6: References

-

Al-Ostoot, F.H., Al-Ghorbani, M., El-Sayed, N.N.E. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available at: [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. Available at: [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available at: [Link]

-

MDPI. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]

-

Banister, S.D., & Manlig, J. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry, 67(1), 3-10. Available at: [Link]

-

Shaabani, S., & Afshari, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4476. Available at: [Link]

-

Al-Ostoot, F.H., Al-Ghorbani, M., El-Sayed, N.N.E. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

-

Cannaert, A., & Stove, C.P. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. Available at: [Link]

-

Böhm, H.J., Banner, D., & Wessel, H.P. (2004). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

Khan, M.A., Husain, A., & Ahmad, A. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-13. Available at: [Link]

-

ResearchGate. (2021). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC. Available at: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Wiley Online Library. (2022). Synthesis of Fluorinated Imidazole[4,5f][3][16]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4). Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

ResearchGate. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link]

-

Thomas, A.H., & Smith, G.E. (1987). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 39(6), 492-495. Available at: [Link]

-

Mykhailiuk, P.K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry, 28(55). Available at: [Link]

-

MDPI. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]

-

Shu, Y.Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6245-6261. Available at: [Link]

-

Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(1), 777-791. Available at: [Link]

-

ResearchGate. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blumberginstitute.org [blumberginstitute.org]

- 18. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the 6-Fluoro-4-iodo-1H-indazole Scaffold for Kinase Inhibition

Authored for Drug Discovery Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern oncology and therapeutic research, protein kinases remain a paramount target class.[1][2] Their dysregulation is a hallmark of numerous pathologies, making the quest for potent and selective inhibitors a central theme in drug discovery.[3] Within this quest, the concept of the "privileged scaffold" is invaluable—a core molecular framework that demonstrates a propensity for binding to multiple, valuable biological targets. The indazole core is one such scaffold, found in several FDA-approved anti-cancer drugs.[4][5][6] This guide focuses on a particularly strategic variant: 6-Fluoro-4-iodo-1H-indazole .

Through a detailed exploration of its synthesis, physicochemical properties, and application, this document will illuminate why this specific scaffold serves as a powerful and versatile starting point for developing next-generation kinase inhibitors. We will dissect the rationale behind experimental designs and provide actionable protocols, moving beyond mere recitation of facts to deliver field-proven insights for the practicing medicinal chemist and biologist.

Deconstructing the Scaffold: Physicochemical & Strategic Advantages

The utility of the this compound scaffold is not accidental; it is a product of the deliberate interplay between its constituent parts. Understanding the roles of the fluorine and iodine atoms is critical to exploiting this framework effectively.

The Role of the 6-Fluoro Substituent

Fluorine has been termed a "magical element" in medicinal chemistry for its ability to profoundly influence a molecule's properties with minimal steric impact.[7][8][9] Its incorporation at the 6-position offers several advantages:

-

Modulation of pKa: As the most electronegative element, fluorine withdraws electron density from the indazole ring system.[10] This can lower the pKa of the indazole N-H, influencing its hydrogen bonding characteristics within the kinase hinge region—a common interaction motif for indazole-based inhibitors.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the 6-position can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile and increasing the half-life of derivative compounds.[7][11]

-

Improved Binding Affinity & Lipophilicity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones and can subtly alter lipophilicity, potentially enhancing membrane permeability and cell penetration.[10][11] This strategic placement can lead to improved target engagement and overall potency.

The 4-Iodo Group: A Versatile Synthetic Handle

While the fluorine atom fine-tunes the scaffold's biological properties, the iodine at the 4-position serves as a crucial anchor for synthetic elaboration. Its primary role is to provide a reactive site for transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, which is fundamental to optimizing potency and selectivity. Key reactions include:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkyne-containing fragments.

-

Heck Coupling: Introduction of vinyl groups.

-

Buchwald-Hartwig Amination: Introduction of substituted amines.

This synthetic versatility at the 4-position enables chemists to build out vectors that can probe deep into the ATP-binding pocket of a target kinase, forming critical interactions that define the inhibitor's selectivity and potency profile.

Synthesis of the Core Scaffold

The preparation of 6-iodo-1H-indazole and its derivatives is well-documented. A common and reliable method involves the direct iodination of a commercially available precursor, such as 6-bromo-1H-indazole, followed by a halogen exchange reaction, or direct synthesis from appropriately substituted anilines.[12][13] A representative synthetic approach is outlined below.

Illustrative Synthetic Pathway: Finkelstein Reaction

A practical route to a related key intermediate, 6-iodo-1H-indazole, involves a halogen exchange (Finkelstein) reaction from a more accessible brominated precursor.[12][13]

Caption: General synthetic scheme for 6-iodo-1H-indazole.

Causality: The use of a copper(I) catalyst and a diamine ligand like N,N'-dimethylethylenediamine is crucial for activating the aryl bromide towards nucleophilic attack by the iodide anion, facilitating the halogen exchange under reasonable reaction conditions.[13] This method is often preferred for its reliability and good yields.

Application as a Kinase Inhibitor Scaffold: SAR and Key Targets

The this compound scaffold has been successfully employed to generate potent inhibitors against several clinically relevant kinase families. The indazole core typically acts as a hinge-binder, while the substituent introduced at the 4-position (via the iodo handle) explores the hydrophobic regions of the ATP pocket, and other positions are modified to enhance selectivity and physicochemical properties.

Key Kinase Targets:

-

AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) kinase family and is implicated in tumor proliferation, survival, and acquired drug resistance.[14][15][16] Several potent AXL inhibitors have been developed from indazole scaffolds.[14][17]

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR2 is a major target in oncology.[18][19][20] The indazole scaffold has proven effective in generating highly selective VEGFR2 inhibitors.[18]

-

TIE2 (Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2): TIE2 is another critical receptor tyrosine kinase involved in angiogenesis and vascular stability.[21][22]

-

FGFR4 (Fibroblast Growth Factor Receptor 4): This kinase is an oncogenic driver in certain cancers, particularly hepatocellular carcinoma, making it an important therapeutic target.[23]

Structure-Activity Relationship (SAR) Insights

The general strategy involves using the 4-position to install a group that interacts with the solvent-exposed region of the kinase, while the indazole core anchors the molecule in the hinge region. The 6-fluoro group assists in optimizing the overall profile.

Caption: Key pharmacophoric interactions of the scaffold.

The table below summarizes representative data for inhibitors derived from related indazole scaffolds, illustrating the potency achievable with this core structure.

| Compound Class/Example | Target Kinase | IC50 (nM) | Key Structural Features & Insights | Reference |

| Indazole Derivative 27i | FGFR4 | 2.4 | Irreversible inhibitor with acrylamide warhead. Demonstrates high potency and selectivity. | [23] |

| Indazole Derivative 54 | AXL | 14 (Ki) | Optimized from a fragment-based screen. Potent inhibition with moderate in vivo exposure. | [14] |

| CHMFL-VEGFR2-002 | VEGFR2 | <10 | Highly selective VEGFR2 inhibitor derived from an indazole scaffold. | [18] |

| Pyridinylimidazole Analog | TIE2 | 250 | Optimized from a p38 inhibitor lead, demonstrating scaffold hopping potential. | [21][22] |

Experimental Evaluation: Self-Validating Protocols

Evaluating the efficacy of novel inhibitors requires robust and reproducible assays. Below are detailed protocols for both biochemical and cell-based evaluation, designed with internal controls to ensure data integrity.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a common example.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used to drive a luciferase reaction, generating a light signal proportional to kinase activity. Inhibition results in a lower light signal.

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting at 10 µM) in DMSO. Prepare a positive control inhibitor (e.g., staurosporine) and a DMSO-only vehicle control.

-

Reaction Setup (384-well plate):

-

To each well, add 2.5 µL of the appropriate compound dilution or control.

-

Add 5 µL of a 2X kinase/substrate mix prepared in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

-

Controls are critical:

-

Negative Control (100% Activity): Compound wells replaced with DMSO.

-

Positive Control (0% Activity): Wells with a known inhibitor at a concentration >100x its IC50.

-

Background Control: Wells containing buffer and ATP but no kinase enzyme.

-

-

-

Initiate Reaction: Add 2.5 µL of a 4X ATP solution (concentration should be at or near the Km for the specific kinase, e.g., 10 µM). The final reaction volume is 10 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (100% activity) and positive inhibitor (0% activity) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Target Engagement Assay (Cellular Phosphorylation)

This protocol determines if the inhibitor can engage its target in a cellular context by measuring the phosphorylation of a direct downstream substrate.[1][24]

Principle: Cells are treated with the inhibitor, then stimulated with a growth factor to activate the target kinase. The cells are then lysed, and the level of phosphorylation of a specific substrate is measured, often by ELISA or a TR-FRET-based method.[25][26]

Step-by-Step Methodology (using a TR-FRET format):

-

Cell Culture: Seed cells known to express the target kinase (e.g., HUVECs for VEGFR2) into a 96-well plate and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (prepared in serum-free media) for 1-2 hours. Include DMSO vehicle controls.

-

Kinase Activation: Stimulate the cells with an appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the downstream substrate (e.g., PLCγ1 or AKT).

-

Controls:

-

Unstimulated Control: Cells treated with DMSO but no growth factor (baseline phosphorylation).

-

Stimulated Control: Cells treated with DMSO and growth factor (maximum phosphorylation).

-

-

-

Cell Lysis: Aspirate the media and add 50 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 20 minutes with gentle shaking.

-

TR-FRET Detection:

-

Transfer 15 µL of lysate from each well to a new 384-well assay plate.

-

Add 5 µL of the detection antibody mix (containing a Europium-labeled antibody against the total substrate protein and an Alexa Fluor 647-labeled antibody against the phosphorylated form of the substrate).

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both 620 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

-

Data Analysis:

-

Calculate the 665/620 emission ratio for each well.

-

Normalize the data to the stimulated (100%) and unstimulated (0%) controls.

-

Plot the normalized signal versus the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

-

Conclusion and Future Perspectives

The this compound scaffold represents a highly validated and strategically valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, combined with the beneficial electronic and metabolic properties imparted by the fluorine atom, provides a robust platform for medicinal chemistry campaigns.[7][11] The ability to systematically explore structure-activity relationships via cross-coupling at the 4-position allows for the rapid optimization of potency and selectivity against a wide range of kinase targets.[14][27]

Future efforts will likely focus on leveraging this scaffold to tackle emerging challenges in kinase inhibitor discovery, such as overcoming acquired resistance mutations and developing inhibitors with novel allosteric mechanisms.[23] Furthermore, the application of bioisosteric replacement strategies, where the indazole core itself is swapped for other hinge-binding motifs, could lead to the discovery of new chemical matter with differentiated pharmacological profiles.[28][29][30][31] As our understanding of kinase biology continues to deepen, versatile and well-characterized scaffolds like this compound will remain essential tools in the arsenal of the drug discovery scientist.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.

- Immuno-oncology Cell-based Kinase Assay Service. (n.d.).

- 6-Fluoro-4-hydroxy-3-iodo-1H-indazole. (n.d.). Benchchem.

- The role of fluorine in medicinal chemistry. (n.d.). PubMed.

- Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Putting the F in pharma. (2025, February 10). Chemistry World.

- The role of fluorine in medicinal chemistry. (n.d.). Semantic Scholar.

- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.

- Kinase Activity Assay. (n.d.).

- Spotlight: Cell-based kinase assay form

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.

- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.

- Can anyone suggest a protocol for a kinase assay? (2015, March 25).

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021, November 1). PubMed.

- In vitro kinase assay. (2023, September 23). Protocols.io.

- Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019, October 18). PMC - NIH.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- AXL inhibitors in cancer: A Medicinal Chemistry Perspective. (n.d.). Edinburgh Research Explorer.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul

- Tie2 kinase inhibitor 1. (n.d.). Selleck Chemicals.

- How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer? (n.d.). Guidechem.

- Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. (2023, July 7). PubMed.

- Synthesis and biological evaluation of indazole derivatives. (2025, August 6).

- Synthesis method of 6-iodine-1H-indazole. (n.d.).

- 6-Iodo-1H-indazole synthesis. (n.d.). ChemicalBook.

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evalu

- Synthesis and biological evaluation of indazole deriv

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC.

- Pyridinylimidazole inhibitors of Tie2 kinase. (n.d.). PubMed.

- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).

- 4-Fluoro-6-iodo-1H-indazole. (n.d.). BLD Pharm.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.

- Axl-IN-4. (n.d.). MedchemExpress.com.

- Tie Inhibitors. (n.d.). MedChemExpress.

- AXL inhibitors selected by molecular docking: Option for reducing SARS-CoV-2 entry into cells. (2021, October 19). Frontiers in Pharmacology.

- VEGFR-2 inhibitor. (n.d.). Wikipedia.

- Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.).